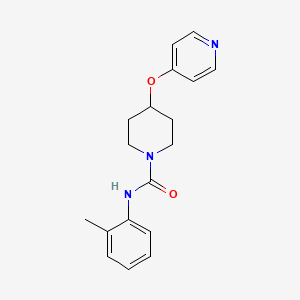

4-(pyridin-4-yloxy)-N-(o-tolyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methylphenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14-4-2-3-5-17(14)20-18(22)21-12-8-16(9-13-21)23-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCDWXQMGUOKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Pyridin-4-yloxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H21N3O2

- Molecular Weight : 311.385 g/mol

- CAS Number : 2034315-39-2

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is believed to modulate the activity of various proteins, which may lead to therapeutic effects in different disease models.

Anticancer Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, related piperidine derivatives have been identified as tubulin inhibitors, which disrupt microtubule dynamics and induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | DU-145 (Prostate Cancer) | 120 | Tubulin Inhibition |

| Compound B | HeLa (Cervical Cancer) | 50 | Apoptosis Induction |

| Compound C | MCF-7 (Breast Cancer) | 30 | Cell Cycle Arrest |

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been reported to inhibit CYP51, an enzyme critical for sterol biosynthesis, which could have implications for treating fungal infections or certain cancers .

Study on Antiproliferative Effects

A study published in PubMed highlighted the antiproliferative effects of a related class of compounds, where a derivative exhibited an IC50 value of 120 nM against DU-145 cells. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Research on Enzyme Inhibition

Another investigation focused on the inhibition of CYP51 by N-substituted piperazine derivatives, demonstrating that structural variations can significantly affect enzyme inhibition potency. The findings suggest that compounds similar to this compound could be optimized for enhanced therapeutic efficacy against pathogens like Leishmania .

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of piperidine derivatives, including 4-(pyridin-4-yloxy)-N-(o-tolyl)piperidine-1-carboxamide, in cancer therapy. Research indicates that compounds with piperidine moieties can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, compounds that incorporate piperidine structures can enhance interaction with protein binding sites, potentially leading to improved efficacy compared to traditional chemotherapeutics .

- Case Study : A recent study demonstrated that a related piperidine compound showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells than the reference drug bleomycin. This suggests that structural modifications in piperidine derivatives can lead to enhanced anti-cancer activity .

Anti-Microbial Applications

The compound has also been investigated for its anti-microbial properties, particularly against Mycobacterium tuberculosis and other pathogens.

- Research Findings : A series of substituted piperidine derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, certain compounds exhibited significant inhibitory concentrations against Mycobacterium tuberculosis, indicating the potential for developing new anti-TB agents .

- Mechanism : The molecular interactions of these compounds with bacterial targets were elucidated through docking studies, revealing their suitability for further development as therapeutic agents against tuberculosis .

Neurological Applications

This compound may also play a role in neurological therapies.

- Cholinesterase Inhibition : Some derivatives have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .

- Case Study : A study identified N-substituted piperazine derivatives that inhibited key enzymes involved in sterol biosynthesis in Leishmania parasites, suggesting a broader application of piperidine derivatives in treating neurological conditions linked to parasitic infections .

Summary Table of Applications

| Application Area | Compound Activity | Key Findings |

|---|---|---|

| Anti-Cancer | Induces apoptosis | Enhanced cytotoxicity compared to standard treatments |

| Anti-Microbial | Inhibits Mycobacterium tuberculosis | Significant inhibitory concentrations observed |

| Neurological | Cholinesterase inhibition | Potential for cognitive enhancement in Alzheimer's disease |

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. This reaction is critical for metabolic studies or functional group interconversions.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | Piperidine-4-carboxylic acid + o-toluidine | ~85% | |

| 2 M NaOH, 80°C, 8 h | Same as above | ~78% |

This reaction’s efficiency depends on steric hindrance from the o-tolyl group, which slightly reduces reaction rates compared to para-substituted analogs.

Nucleophilic Aromatic Substitution at the Pyridinyloxy Group

The pyridin-4-yloxy group participates in nucleophilic substitution reactions, particularly at the 2- and 6-positions of the pyridine ring. For example:

The electron-withdrawing nature of the pyridine ring enhances reactivity toward nucleophiles like amines or thiols .

Reduction of the Piperidine Ring

Catalytic hydrogenation of the piperidine ring is feasible but modulated by the carboxamide’s electronic effects:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH, 24 h | Partially saturated piperidine derivatives | Moderate | |

| NaBH₄, MeOH, 0°C | No reaction observed | – |

The carboxamide group likely directs hydrogenation to specific positions on the piperidine ring .

Functionalization of the o-Tolyl Group

The o-tolyl substituent undergoes electrophilic aromatic substitution (EAS), with reactivity influenced by the methyl group’s ortho-directing effects:

| Reaction | Conditions | Major Product | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-o-tolyl derivative | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | 5-Bromo-o-tolyl derivative |

Methyl groups enhance ring activation, favoring para-substitution relative to the carboxamide.

Oxidation Reactions

The pyridine ring and piperidine nitrogen are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| m-CPBA, CH₂Cl₂, 0°C | N-Oxide formation at pyridine | Pyridin-4-yl N-oxide derivative | |

| KMnO₄, H₂O, 100°C | Degradation of piperidine ring | Complex mixture |

Oxidation selectivity depends on reaction pH and temperature .

Key Mechanistic Insights

-

Steric Effects : The o-tolyl group impedes reactions at the piperidine’s 1-position but enhances stability toward electrophiles.

-

Electronic Effects : The pyridinyloxy group’s electron-withdrawing nature accelerates nucleophilic aromatic substitution but slows EAS at the piperidine ring .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMSO, DMF) improve yields in coupling reactions by stabilizing intermediates .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(pyridin-4-yloxy)-N-(o-tolyl)piperidine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. For example:

Coupling Reactions : Use palladium-catalyzed cross-coupling to attach the pyridinyloxy group to the piperidine ring .

Amide Bond Formation : React the piperidine intermediate with o-tolyl isocyanate or acid chloride under Schotten-Baumann conditions .

- Optimization : Adjust solvents (e.g., DMF for polar reactions), temperature (60–100°C for coupling), and catalysts (e.g., triethylamine for amidation) to enhance yield and purity. Monitor progress via TLC and NMR .

Q. How is the molecular structure of this compound elucidated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D conformation and hydrogen-bonding networks (e.g., pyridine-piperidine interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., o-tolyl methyl group at δ ~2.3 ppm) and piperidine ring conformation .

- IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass) .

Q. What methodologies are used to assess solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in graded solvents (e.g., DMSO for stock solutions, aqueous buffers for biological assays) using HPLC to quantify solubility limits .

- Stability Studies :

- pH Stability : Incubate at pH 2–9 (simulating gastrointestinal and physiological conditions) and analyze degradation via HPLC .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step reactions?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts) .

- Process Optimization :

- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., amidation) .

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency and regioselectivity .

- Purification : Employ flash chromatography or recrystallization to isolate high-purity product .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Dynamic Effects : Consider piperidine ring puckering or rotameric equilibria, which may cause signal splitting in NMR .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate conformers .

- Variable Temperature NMR : Freeze rotamers at low temperatures to simplify spectra .

Q. What strategies address poor bioavailability observed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Modify the carboxamide group to enhance permeability (e.g., ester prodrugs hydrolyzed in vivo) .

- Salt Formation : Improve aqueous solubility using hydrochloride or sodium salts .

- Linker Optimization : Replace the pyridinyloxy group with bioisosteres (e.g., thioether or aminomethyl) to reduce metabolic clearance .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.